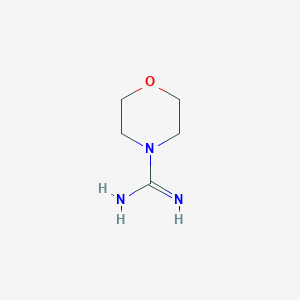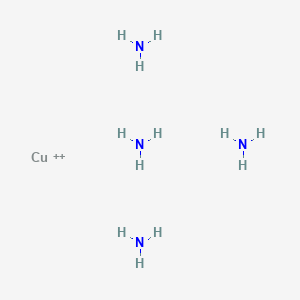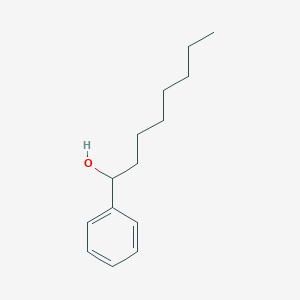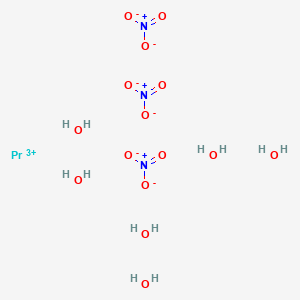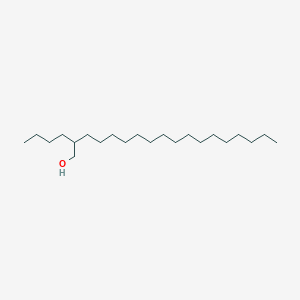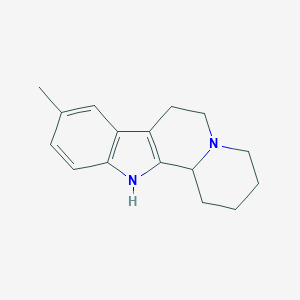
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine, also known as harmane, is a naturally occurring alkaloid found in various plant and animal tissues. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
作用機序
Harmane exerts its effects through various mechanisms. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
生化学的および生理学的効果
Harmane has been shown to have various biochemical and physiological effects. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
実験室実験の利点と制限
Harmane has several advantages for lab experiments. It is readily available, inexpensive, and stable. It can be easily synthesized through various methods, and its effects can be easily measured through various assays. However, 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
将来の方向性
There are several future directions for the study of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine. One direction is to further investigate its neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to investigate its anticancer properties and its potential as a cancer therapeutic agent. Additionally, future studies could focus on optimizing the synthesis method of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine and improving its bioavailability.
合成法
Harmane can be synthesized through various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Skraup synthesis. The Pictet-Spengler reaction involves the reaction between tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction between β-phenylethylamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction between aniline, glycerol, and an oxidant in the presence of a sulfuric acid catalyst.
科学的研究の応用
Harmane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as it inhibits the activity of monoamine oxidase A (MAO-A) and activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Harmane has also been shown to have anticancer properties, as it induces apoptosis and inhibits cell proliferation in various cancer cell lines.
特性
CAS番号 |
16008-64-3 |
|---|---|
製品名 |
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine |
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |
InChIキー |
ATMFHMOWWSSCOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
正規SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
同義語 |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



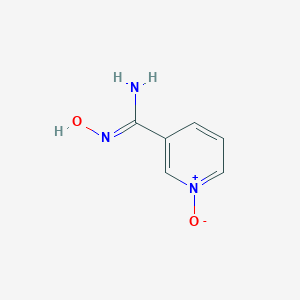
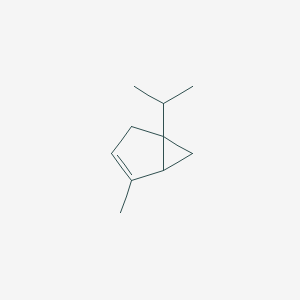
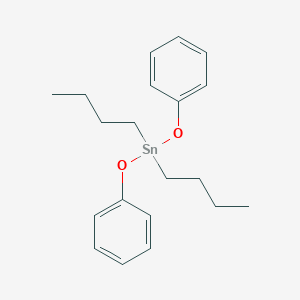
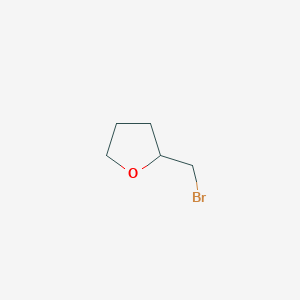

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)

